molecular formula C12H16O3 B8293752 4-(2-Hydroxymethyl-phenyl)-butyric acid methyl ester

4-(2-Hydroxymethyl-phenyl)-butyric acid methyl ester

Cat. No.: B8293752
M. Wt: 208.25 g/mol
InChI Key: VNYDAEVPTVSWAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2-Hydroxymethyl-phenyl)-butyric acid methyl ester is a useful research compound. Its molecular formula is C12H16O3 and its molecular weight is 208.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

methyl 4-[2-(hydroxymethyl)phenyl]butanoate

InChI

InChI=1S/C12H16O3/c1-15-12(14)8-4-7-10-5-2-3-6-11(10)9-13/h2-3,5-6,13H,4,7-9H2,1H3

InChI Key

VNYDAEVPTVSWAP-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=CC=CC=C1CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To an ice cooled solution of methyl 3-butenoate (2.0 g, 20 mmol) in THF (20 ml) 9-borabicyclo(3,3,1)nonane (49 ml, 0.5M in tetrahydrofurane) was added within 1 hour. After additional stirring for 4.5 hours potassium carbonate (7.5 g, 54 mmol), 2-bromobenzyl alcohol (3.4 g, 18.2 mmol), dimethylformamide (60 ml) and palladium (dppf)-dichloride (0.665 g, 0.91 mmol) were added and the mixture was stirred at 60° C. overnight. After cooling the mixture was filtered over Celite and evaporated. The residue was purified by column chromatography (eluent hexane/ethyl acetate: 4:1 gradually to 1:1) to yield 2.46 g (65%) of product.
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
7.5 g
Type
reactant
Reaction Step Two
Quantity
3.4 g
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
reactant
Reaction Step Two
[Compound]
Name
palladium (dppf)-dichloride
Quantity
0.665 g
Type
reactant
Reaction Step Two
Yield
65%

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